6-ethoxy-2-fluoro-3-nitrobenzonitrile
Description
6-Ethoxy-2-fluoro-3-nitrobenzonitrile is a substituted benzonitrile derivative featuring an ethoxy group (-OCH₂CH₃) at position 6, a fluorine atom at position 2, and a nitro (-NO₂) group at position 3 on the benzene ring. The nitrile (-CN) group at position 1 further enhances its utility as an intermediate in organic synthesis. This compound’s structure combines electron-withdrawing (nitro, nitrile) and electron-donating (ethoxy) substituents, creating unique electronic effects that influence reactivity and applications in pharmaceuticals or agrochemicals.
Properties
CAS No. |
2166957-30-6 |
|---|---|
Molecular Formula |
C9H7FN2O3 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-2-fluoro-3-nitrobenzonitrile typically involves the nitration of 6-ethoxy-2-fluorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-2-fluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with reagents like sodium methoxide.
Oxidation: Although less common, the compound can undergo oxidation reactions under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-ethoxy-2-fluoro-3-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives of the benzonitrile core.
Scientific Research Applications
6-ethoxy-2-fluoro-3-nitrobenzonitrile is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial or anticancer properties.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 6-ethoxy-2-fluoro-3-nitrobenzonitrile depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets such as enzymes or receptors. The fluoro group can influence the compound’s lipophilicity and binding affinity to molecular targets, affecting its overall biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Functional Group Analysis
Table 1: Key Structural and Molecular Comparisons
*Calculated based on constituent atomic masses.
Key Observations:
Electron Effects: The nitro group in this compound is strongly electron-withdrawing, enhancing the electrophilicity of the aromatic ring compared to the amino group (electron-donating) in 6-amino-3-bromo-2-fluorobenzonitrile . Ethoxy (-OCH₂CH₃) is moderately electron-donating, whereas trifluoroethoxy (-OCH₂CF₃) in ’s compound is electron-withdrawing due to the electronegative CF₃ group, significantly altering solubility and reactivity .
Reactivity and Stability: The fluoro substituent at position 2 in the target compound provides steric and electronic stabilization, similar to its role in 6-amino-3-bromo-2-fluorobenzonitrile . Nitro groups are prone to reduction reactions (e.g., to amines), whereas bromo (as in ’s compound) serves as a leaving group in nucleophilic substitutions .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Insights:
- The trifluoroethoxy groups in ’s compound improve lipid solubility, making it more suitable for hydrophobic applications compared to the ethoxy-containing target compound .
- The amino group in 6-amino-3-bromo-2-fluorobenzonitrile increases polarity, enhancing solubility in polar aprotic solvents like DMSO .
Research Findings and Limitations
- Synthetic Challenges: Introducing multiple substituents (e.g., ethoxy, nitro) in specific positions requires precise control, as seen in the synthesis of ’s amino-bromo-fluorobenzonitrile .
- Data Gaps :
- Experimental data on the target compound’s melting point, solubility, and biological activity are absent in the provided evidence, necessitating extrapolation from structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
